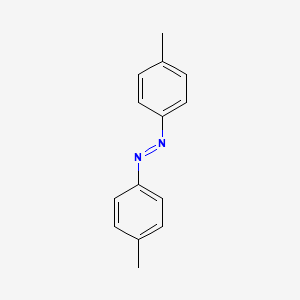

4,4'-Dimethylazobenzene

描述

4,4'-Dimethylazobenzene is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31008. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,4'-Dimethylazobenzene (DMAB) is an organic compound belonging to the azobenzene family, characterized by its two methyl groups attached to the para positions of the benzene rings. This compound has garnered attention due to its biological activity, particularly its potential carcinogenic properties and its applications in various biochemical assays.

- Molecular Formula : C14H14N2

- Molecular Weight : 210.27 g/mol

- CAS Number : 539-17-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Carcinogenicity :

- Numerous studies have indicated that DMAB exhibits carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified certain azobenzenes, including DMAB, as possibly carcinogenic to humans (Group 2B) based on evidence from animal studies and structural analogues .

- A significant study highlighted that exposure to DMAB in laboratory settings resulted in tumor formation in experimental animals, reinforcing its classification as a potential human carcinogen .

- Genotoxicity :

- Biochemical Applications :

Carcinogenic Studies

A comprehensive study conducted on Swiss CD-1 mice demonstrated that oral administration of DMAB led to a significant increase in tumor incidence at higher doses. Mice were fed diets containing varying concentrations of DMAB over an extended period, resulting in observable neoplasms . The findings indicated a clear dose-response relationship, further establishing DMAB's potential as a carcinogen.

| Dosage (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 | 10 |

| 750 | 30 |

| 1500 | 60 |

Genotoxicity Assessment

In vitro studies have shown that DMAB can cause DNA damage in bacterial and mammalian cell lines. The Ames test indicated that DMAB is mutagenic, leading to increased mutation rates compared to control groups . This genotoxic effect raises concerns regarding occupational exposure and environmental safety.

The mechanism through which DMAB exerts its biological effects is primarily related to its ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in mutagenesis and carcinogenesis .

科学研究应用

Applications in Catalysis

One of the prominent applications of 4,4'-Dimethylazobenzene is in catalysis. Recent studies have demonstrated its effectiveness as a product in the oxidation of p-toluidine using supported zeolite catalysts. In this process, this compound is formed as the major product alongside 4,4'-dimethylazoxybenzene as a minor product. The use of magnetite-supported zeolite catalysts has shown enhanced selectivity and environmental friendliness compared to traditional methods .

Case Study: Oxidation of p-Toluidine

- Catalyst Used : Magnetite supported on nanocrystalline titanium silicalite-1.

- Reaction Conditions : Ambient temperature with hydrogen peroxide as the oxidizing agent.

- Key Findings :

- High selectivity for this compound.

- Low material wastage and cost-effectiveness.

Photochemical Applications

The photochemical properties of this compound make it suitable for use in photoresponsive materials. Its ability to undergo reversible isomerization between the trans and cis forms under UV light allows it to be utilized in various photonic devices.

Case Study: Photoresponsive Coatings

Research has shown that blends of poly(methyl methacrylate) (PMMA) with azobenzene derivatives, including this compound, exhibit changes in surface polarity upon UV irradiation. This property can be harnessed for developing smart coatings that respond to light stimuli.

- Methodology : Contact angle measurements were conducted before and after UV exposure to assess changes in surface properties.

- Results : Significant variations in water contact angles indicated reversible changes in surface polarity due to chromophore orientation .

Environmental Applications

In environmental science, this compound can be used in the development of materials for pollutant adsorption or degradation. Its incorporation into composite materials enhances their ability to remove toxic substances from wastewater.

Case Study: Carbonaceous Composites

Recent studies have explored the synthesis of carbon-based materials incorporating azo compounds for their potential in environmental remediation. These materials demonstrated high adsorption efficiency for heavy metals and organic pollutants.

| Material | Application | Key Properties |

|---|---|---|

| Graphene oxide-MnO2 composites | Adsorption of heavy metals | High surface area, antimicrobial effects |

| Activated carbon composites | Removal of tetracycline | Enhanced catalytic performance |

化学反应分析

Oxidation Reactions

4,4'-Dimethylazobenzene can be oxidized to form various derivatives:

-

Oxidation with Peracetic Acid : The oxidation of this compound using peracetic acid leads to the formation of azoxy compounds. This reaction is influenced by steric hindrance from the methyl groups, which can impede the oxidation process. Extended oxidation times may lead to decomposition and lower yields of desired products .

-

Hydrogen Peroxide Reaction : Similarly, hydrogen peroxide can be used in glacial acetic acid to oxidize this compound to its corresponding azoxy derivative. The yields can vary based on reaction conditions such as temperature and time .

Photochemical Reactions

The photochemical properties of this compound allow it to undergo reversible isomerization between its trans and cis forms when exposed to ultraviolet light. This property is exploited in various applications including photoresponsive materials.

-

Cyclodehydrogenation : Under acidic conditions, photochemical cyclodehydrogenation can occur, leading to the formation of substituted benzo[c]cinnolines. This reaction involves a disproportionation mechanism where rearrangement products are also formed .

Reduction Reactions

Reduction reactions are significant for converting nitro derivatives into amines:

-

Catalytic Reduction : The reduction of nitro derivatives such as p-nitrotoluene can yield this compound through catalytic processes involving palladium catalysts in the presence of reducing agents like sodium borohydride .

Key Reaction Pathways

The following table summarizes key reactions involving this compound:

| Reaction Type | Reactants/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | Peracetic Acid | Azoxy derivatives | Steric hindrance affects yield |

| Oxidation | Hydrogen Peroxide + Glacial Acetic Acid | Azoxy derivatives | Varies with temperature and time |

| Photochemical | UV Light + Acidic Medium | Benzo[c]cinnolines | Involves cyclodehydrogenation |

| Reduction | Nitro Compounds + Pd/Catalyst | Amines | Efficient conversion using sodium borohydride |

常见问题

Basic Research Questions

Q. How can 4,4'-Dimethylazobenzene be validated as a reliable chemical actinometer in UV-vis spectroscopy?

DMAB is validated through its high thermal stability, reversible photoisomerization, and linear quantum yield relationship. Key steps include:

-

Stability Testing : Confirm that the E-isomer shows no thermal degradation or isomerization in darkness over prolonged periods (e.g., one month) .

-

Quantum Yield Calculation : Use the simplified equation derived for low light conversion regimes:

where is the absorbance change, is the molar absorption coefficient ( at 365 nm), is incident light intensity, and is irradiation time .

-

Reusability : Reset the Z-isomer to E via 254 nm UV exposure or thermal equilibration (room temperature for 30 days) to reuse the same solution for ≥50 cycles .

Q. What experimental parameters are critical for monitoring DMAB photoisomerization in solution?

- Wavelength Selection : Use 365 nm for maximal E→Z conversion (π-π* transition) and visible light (405–436 nm) for partial reversal .

- Concentration Optimization : Ensure absorbance ≤3 at 365 nm to avoid total absorption regime errors. Adjust path length or dilution if needed .

- Temperature Control : Maintain constant temperature to suppress thermal Z→E isomerization during measurements .

Advanced Research Questions

Q. How do ortho-substituents affect the photoisomerization kinetics of DMAB derivatives?

Ortho-substituents (e.g., trimethylsilyl groups) sterically hinder rotational isomerization, favoring inversion mechanisms. Methodological insights include:

- Synthetic Modification : Introduce substituents via Suzuki coupling or halogen substitution (e.g., 2,2′-diiodo-DMAB precursors) .

- Kinetic Analysis : Compare quantum yields () of substituted vs. unsubstituted DMAB using time-resolved fluorescence or transient absorption spectroscopy. For example, trimethylsilyl groups reduce by 30% due to increased rotational barriers .

- Solvent Effects : Polar solvents stabilize charge-separated transition states, accelerating inversion-dominated pathways .

Q. How can contradictions in reported quantum yields (ϕ\phiϕ) of DMAB across solvent systems be resolved?

Discrepancies arise from solvent polarity, viscosity, and excitation wavelength. Strategies include:

- Standardized Protocols : Use identical light sources (e.g., 365 nm LED) and solvent degassing to minimize oxygen quenching .

- Viscosity Calibration : Correlate with solvent viscosity (e.g., glycerol mixtures) to isolate rotational vs. inversion mechanisms .

- Cross-Validation : Compare results with actinometers like ferrioxalate, ensuring actinometric curves are normalized to DMAB’s absorption profile .

Q. What methodologies enable precise determination of DMAB’s photostationary state (PSS) in solid-state matrices?

- Solid-State NMR : Track E/Z ratios via chemical shift changes in - or -NMR spectra .

- Raman Spectroscopy : Monitor azo-bond stretching modes (∼1400–1600 cm) to quantify isomer populations without sample dissolution .

- X-ray Diffraction : Resolve E and Z crystal structures in polymer films to assess packing effects on PSS .

Q. Methodological Considerations for Data Analysis

Q. How to correct for the Z-isomer’s absorption contribution in DMAB actinometry?

- Baseline Subtraction : Measure absorbance of pure Z-isomer (generated via 365 nm irradiation) and subtract its contribution at the analysis wavelength .

- Isosbestic Point Utilization : Use wavelengths near 320 nm (isosbestic point) where absorbance is independent of E/Z ratio .

Q. What are best practices for applying DMAB in total absorption regime experiments?

属性

IUPAC Name |

bis(4-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVWWDKUMKBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-60-0 | |

| Record name | p,p'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-DIMETHYLAZOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。